molecular formula C21H12F3N3O3 B253581 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine

2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine

Cat. No. B253581
M. Wt: 411.3 g/mol
InChI Key: TYHKTTWKMHAJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine (TFPT) is a chemical compound that belongs to the triazine family. It is a synthetic compound that has been used in various scientific research applications. TFPT is known for its unique chemical properties that make it a valuable compound in different fields of research.

Scientific Research Applications

2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been used in various scientific research applications, including:
1. As a flame retardant in polymers: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been used as a flame retardant in polymers due to its ability to inhibit the combustion process.
2. As a corrosion inhibitor: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been used as a corrosion inhibitor in various metal alloys due to its ability to form a protective layer on the metal surface, preventing corrosion.
3. As a catalyst: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been used as a catalyst in various organic reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine is not fully understood. However, it is believed that 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine acts as a radical scavenger, inhibiting the formation of free radicals that can cause damage to cells and tissues.
Biochemical and Physiological Effects
2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been shown to have anti-inflammatory effects in various animal models.
2. Antioxidant effects: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been shown to have antioxidant effects, protecting cells and tissues from oxidative damage.
3. Neuroprotective effects: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has been shown to have neuroprotective effects, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine in lab experiments include its unique chemical properties, its ability to act as a radical scavenger, and its various scientific research applications. However, the limitations of using 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the use of 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine in scientific research, including:
1. Development of new flame retardant polymers: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine can be used to develop new flame retardant polymers that are more efficient and environmentally friendly.
2. Development of new corrosion inhibitors: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine can be used to develop new corrosion inhibitors that are more effective and less toxic.
3. Development of new catalysts: 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine can be used to develop new catalysts for various organic reactions.
4. Investigation of the mechanism of action: Further investigation is needed to fully understand the mechanism of action of 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine and its effects on cells and tissues.
Conclusion
In conclusion, 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine is a valuable compound in various scientific research applications. Its unique chemical properties make it a valuable compound in the fields of flame retardant polymers, corrosion inhibitors, and catalysts. 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its high cost and limited availability are limitations in its use in lab experiments. There are several future directions for the use of 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine in scientific research, including the development of new flame retardant polymers, corrosion inhibitors, and catalysts, as well as further investigation into its mechanism of action.

Synthesis Methods

The synthesis of 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-fluorophenol in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine as a white solid with a melting point of 141-142°C.

properties

Product Name

2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine

Molecular Formula

C21H12F3N3O3

Molecular Weight

411.3 g/mol

IUPAC Name

2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine

InChI

InChI=1S/C21H12F3N3O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H

InChI Key

TYHKTTWKMHAJHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F)F

Origin of Product

United States

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